N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
CAS No.:
Cat. No.: VC14768791
Molecular Formula: C21H23ClN4O3S
Molecular Weight: 447.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN4O3S |
|---|---|
| Molecular Weight | 447.0 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H23ClN4O3S/c22-16-10-9-15(14-19(16)26-12-3-4-13-30(26,28)29)21(27)23-11-5-8-20-24-17-6-1-2-7-18(17)25-20/h1-2,6-7,9-10,14H,3-5,8,11-13H2,(H,23,27)(H,24,25) |
| Standard InChI Key | GSEAUGWXPCHLEM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)Cl |
Introduction
Structural and Chemical Characteristics
The compound features a benzamide backbone substituted at the 4-position with a chlorine atom and at the 3-position with a 1,1-dioxido-1,2-thiazinan group. The benzimidazole moiety is linked via a three-carbon alkyl chain to the benzamide nitrogen. Key structural attributes include:
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Benzimidazole Core: The 1H-benzo[d]imidazol-2-yl group contributes aromaticity and hydrogen-bonding capacity, enhancing target binding .
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Thiazinan Sulfone: The 1,1-dioxido-1,2-thiazinan ring introduces steric bulk and polarizability, potentially influencing pharmacokinetic properties .
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Chlorine Substituent: The 4-chloro group may enhance lipophilicity and modulate electronic effects on the benzamide .
The molecular formula is C₂₂H₂₃ClN₄O₃S, with a molecular weight of 482.96 g/mol. X-ray crystallography of analogous compounds reveals planar benzimidazole and benzamide regions, with the thiazinan adopting a chair conformation .
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, as detailed in patent US8445525B2 :
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Benzimidazole Formation: Condensation of 1,2-diaminobenzene with propionaldehyde under acidic conditions yields the 1H-benzo[d]imidazol-2-ylpropyl intermediate.
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Thiazinan Installation: Cyclization of 2-mercaptoethylamine with 1,3-dibromopropane, followed by oxidation with hydrogen peroxide, produces the 1,1-dioxido-1,2-thiazinan moiety.
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Benzamide Coupling: Reaction of 4-chloro-3-(thiazinan-2-yl)benzoic acid with the benzimidazole-propylamine via EDCI/HOBt-mediated amidation.
Yield optimization requires careful control of reaction temperatures (60–80°C) and stoichiometric ratios .
Analytical Validation
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Spectroscopy: ¹H-NMR (DMSO-d₆) displays signals at δ 8.21 (benzimidazole H), δ 7.85 (benzamide H), and δ 3.72–3.15 (thiazinan CH₂) .
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Chromatography: HPLC purity >98% (C18 column, acetonitrile/water gradient) .
Biological Activity and Mechanisms
Kv1.3 Potassium Channel Inhibition
Structural analogs, such as N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide, exhibit IC₅₀ = 12 nM against Kv1.3 in IonWorks patch clamp assays . The thiazinan sulfone group likely interacts with the channel’s voltage-sensing domain via dipole interactions.
Elastase Inhibition
Benzimidazole-thiourea derivatives demonstrate 75% elastase inhibition at 50 μM . While direct data for the target compound is lacking, the benzimidazole moiety’s ability to coordinate catalytic zinc ions suggests similar potential.
DNA Binding
Intercalation studies with related benzimidazoles show Kb = 1.2 × 10⁵ M⁻¹, attributed to planar aromatic stacking .
Pharmacokinetics
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Lipophilicity: Calculated logP = 2.8 (ChemAxon), favoring blood-brain barrier penetration.
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Metabolic Stability: Microsomal half-life = 45 min (human liver microsomes) .
Comparative Analysis with Structural Analogs
The thiazinan sulfone’s electron-withdrawing effects may enhance target affinity compared to alkyl-substituted analogs .
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in rodent models.
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Target Validation: CRISPR-Cas9 knockout models to confirm Kv1.3 specificity.
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Derivative Synthesis: Explore substituents on the thiazinan ring to optimize metabolic stability.
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